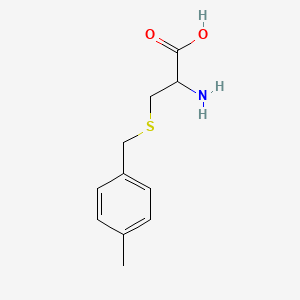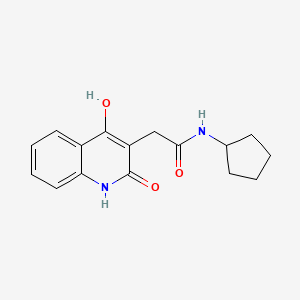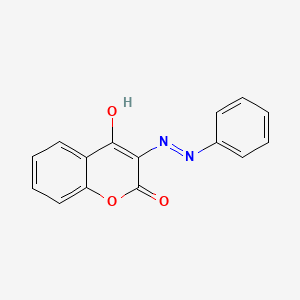
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system with a hydroxy group at the 4-position and a phenylazo group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- typically involves the coupling of a 4-hydroxy-2H-1-benzopyran-2-one derivative with a diazonium salt derived from aniline. The reaction is usually carried out under acidic conditions to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-2H-1-benzopyran-2-one in the presence of a base such as sodium acetate to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azo group can be reduced to an amine group using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions at the benzopyran ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-2H-1-benzopyran-2-one derivatives.
Reduction: Formation of 4-hydroxy-3-(phenylamino)-2H-1-benzopyran-2-one.
Substitution: Formation of nitro or halogenated derivatives of the benzopyran ring.
科学的研究の応用
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the phenylazo group but shares the benzopyran core structure.
4-Hydroxy-3-(phenylazo)benzoic acid: Contains a similar phenylazo group but differs in the core structure.
4-Hydroxy-3-(phenylazo)phenol: Similar phenylazo group with a different core structure.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylazo)- is unique due to the combination of the benzopyran ring system and the phenylazo group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
52140-71-3 |
|---|---|
分子式 |
C15H10N2O3 |
分子量 |
266.25 g/mol |
IUPAC名 |
4-hydroxy-3-phenyldiazenylchromen-2-one |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)20-15(19)13(14)17-16-10-6-2-1-3-7-10/h1-9,18H |
InChIキー |
ICEHXJKEHAKBEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide](/img/structure/B15081336.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081342.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081345.png)
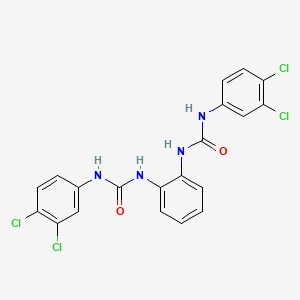
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15081364.png)
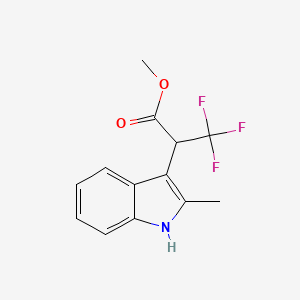

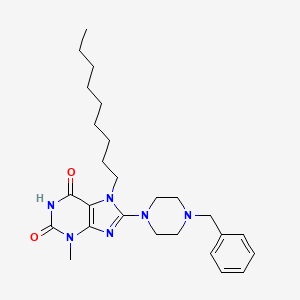
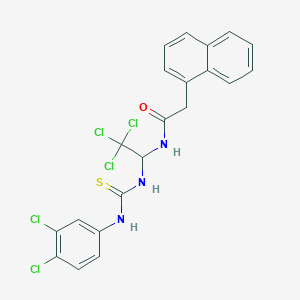
![Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15081400.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081403.png)
